1,5-Di-p-toluidinoanthraquinone
CAS No.: 82-20-2
Cat. No.: VC20794923
Molecular Formula: C28H22N2O2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82-20-2 |
|---|---|
| Molecular Formula | C28H22N2O2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 1,5-bis(4-methylanilino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3 |
| Standard InChI Key | ZKIVUFFTMWIBCO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C |
Introduction
Chemical Structure and Properties
1,5-Di-p-toluidinoanthraquinone possesses a well-defined chemical structure with specific physicochemical properties that determine its behavior in various environments and applications.
Structural Characteristics
The compound features an anthraquinone backbone with two p-toluidine groups attached at the 1 and 5 positions. The molecular formula is C28H22N2O2, reflecting the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure . The anthraquinone core consists of three fused rings with two carbonyl groups at the 9 and 10 positions, while the p-toluidine substituents each contain a methyl group at the para position of the phenyl ring .
Physical and Chemical Properties
The physical and chemical properties of 1,5-Di-p-toluidinoanthraquinone have been extensively characterized and are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 82-20-2, 8005-40-1 |
| Molecular Formula | C28H22N2O2 |
| Molecular Weight | 418.48600 g/mol |
| Exact Mass | 418.16800 |
| Polar Surface Area (PSA) | 58.20000 |
| LogP | 6.71200 |
| Physical Appearance | Black powder |
| Solubility | Soluble in polar organic solvents, insoluble in water |
The compound's notable lipophilicity, as indicated by its high LogP value of 6.71200, significantly influences its biological behavior and applications . This property makes it particularly soluble in organic solvents while rendering it essentially insoluble in water, which affects its handling characteristics in various industrial processes and research applications.
Synthesis and Preparation Methods
The preparation of 1,5-Di-p-toluidinoanthraquinone involves specific synthetic routes that have been optimized for industrial production and laboratory-scale synthesis.
Synthetic Routes
The primary synthetic pathway for 1,5-Di-p-toluidinoanthraquinone involves the reaction of 1,5-dichloroanthraquinone with p-toluidine. This nucleophilic aromatic substitution reaction results in the replacement of the chlorine atoms with p-toluidine groups. The reaction mechanism involves the attack of the amino group of p-toluidine on the carbon atoms bonded to chlorine in the anthraquinone structure, followed by the elimination of hydrogen chloride.
Reaction Conditions
The synthesis typically requires specific reaction conditions to achieve optimal yields and purity. These conditions generally include:
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Use of an appropriate solvent, commonly trichlorobenzene, which can withstand the elevated temperatures required for the reaction.
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Elevated temperatures, typically above 100°C, to facilitate the nucleophilic substitution reaction.
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Controlled reaction time to ensure complete substitution while minimizing side reactions .
Industrial Production Methods
Industrial production of 1,5-Di-p-toluidinoanthraquinone employs similar synthetic routes but is optimized for large-scale manufacturing. The process involves:
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Careful selection and purification of starting materials to ensure product quality.
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Optimization of reaction parameters for maximum yield and efficiency.
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Implementation of multiple purification steps to achieve the desired purity standards.
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Monitoring of reaction progress using techniques such as thin-layer chromatography (TLC) .
Chemical Reactivity
1,5-Di-p-toluidinoanthraquinone exhibits characteristic reactivity patterns that are determined by its structural features, particularly the anthraquinone core and the p-toluidine substituents.
Types of Reactions
The compound can undergo several types of chemical reactions, including:
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Oxidation reactions, which can lead to the formation of quinone derivatives.
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Reduction reactions, resulting in the formation of hydroquinone structures.
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Electrophilic substitution reactions on the aromatic rings, allowing for further functionalization of the molecule.
Reagents and Conditions
These reactions typically involve specific reagents and conditions:
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Oxidation processes commonly employ oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction reactions utilize reducing agents including sodium borohydride or lithium aluminum hydride.
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Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid under controlled conditions to achieve regioselective outcomes.
Derivative Formation
Applications and Uses
1,5-Di-p-toluidinoanthraquinone finds application in several fields, primarily owing to its coloring properties and chemical stability.
Colorant Applications
The primary application of 1,5-Di-p-toluidinoanthraquinone is as a colorant in various formulations:
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It is used for adding greenish coloring to cosmetic products, providing specific aesthetic qualities while maintaining compatibility with other cosmetic ingredients.
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The compound serves as a colorant in pharmaceutical preparations, imparting color to medications while meeting regulatory requirements for such additives.
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It functions as a component in colored smoke formulations, where its thermal stability and colorant properties are particularly valuable.
Industrial Relevance
The industrial significance of 1,5-Di-p-toluidinoanthraquinone is evidenced by numerous patents and research publications focused on its synthesis, properties, and applications. Historical patent literature from companies like Bayer and Co. demonstrates the long-standing industrial interest in this compound and related anthraquinone derivatives . The continued industrial relevance is supported by more recent patents describing optimized synthetic methods and novel applications .
Research Findings and Biological Interactions
Scientific research on 1,5-Di-p-toluidinoanthraquinone and its derivatives has yielded important insights into its biological behavior and potential implications.
Pulmonary Clearance Studies
A significant research finding relates to the pulmonary clearance characteristics of 1,5-Di-p-toluidinoanthraquinone and its derivatives. Studies have investigated the relationship between molecular properties such as lipophilicity and molecular weight and the rate of clearance from lung tissue .
Research has demonstrated that lipophilicity, as measured by the octanol/water partition coefficient (P), is a critical factor in determining whether organic compounds are retained in lung tissue. The sulfonated derivative, 1,5-di(2-sulfo-p-toluidino)anthraquinone, was specifically studied to help differentiate between the effects of molecular weight and lipophilicity on lung retention .
The findings indicated that:
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There is a positive correlation between the logarithm of the theoretical partition coefficient and the percentage of compound retained in the lungs after 24 hours .
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While molecular weight also correlated with lung retention, lipophilicity was identified as the more important factor in determining retention rates .
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Organic-soluble compounds with molecular weights less than 300 Da typically clear the lungs rapidly, while nonpolar, organic-soluble compounds with molecular weights greater than 300 Da (such as 1,5-Di-p-toluidinoanthraquinone) tend to clear more slowly .
These findings have important implications for understanding the potential biological persistence of 1,5-Di-p-toluidinoanthraquinone and similar compounds following inhalation exposure.
Structure-Property Relationships
The relationship between the structural features of 1,5-Di-p-toluidinoanthraquinone and its observed properties provides valuable insights for the rational design of related compounds with targeted characteristics.
Influence of Substituents
The p-toluidine substituents at the 1 and 5 positions of the anthraquinone core significantly influence the compound's properties:
Functional Group Effects
The carbonyl groups at the 9 and 10 positions of the anthraquinone core play essential roles in:
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